(1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid
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Overview
Description
(1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative characterized by the presence of a pyrazole ring substituted with a dichlorophenyl group
Mechanism of Action
Pyrazoles
This compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities. They are found in various drugs, including celecoxib and antipyrine .
Boronic Acids
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (forming a B(OH)2 group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, which can be useful in drug delivery .
Dichlorophenyl Groups
The presence of dichlorophenyl groups in a molecule can significantly affect its lipophilicity and thus its pharmacokinetic properties. These groups are found in various pharmaceuticals and may contribute to their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 2,6-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to borylation using a boronic acid reagent under palladium-catalyzed conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in cross-coupling reactions to form carbon-carbon bonds.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Evaluated for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of advanced materials, including polymers and nanomaterials.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)methanol
- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)amine
- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)ketone
Comparison:
- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties.
- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)methanol and (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)amine lack the boronic acid functionality, resulting in different chemical and biological activities.
- (1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl)ketone has a ketone group instead of a boronic acid, leading to variations in reactivity and potential applications.
Properties
IUPAC Name |
[1-(2,6-dichlorophenyl)pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BCl2N2O2/c11-7-2-1-3-8(12)9(7)14-5-6(4-13-14)10(15)16/h1-5,15-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINBYBFLMMGXBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=C(C=CC=C2Cl)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BCl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681587 |
Source
|
Record name | [1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-45-5 |
Source
|
Record name | [1-(2,6-Dichlorophenyl)-1H-pyrazol-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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